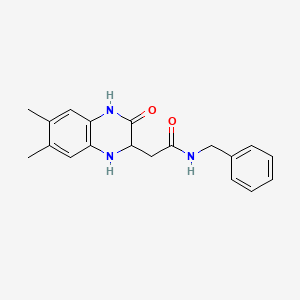

N-benzyl-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Description

N-benzyl-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a heterocyclic compound featuring a tetrahydroquinoxaline core fused with an acetamide group substituted with a benzyl moiety.

Properties

IUPAC Name |

N-benzyl-2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c1-12-8-15-16(9-13(12)2)22-19(24)17(21-15)10-18(23)20-11-14-6-4-3-5-7-14/h3-9,17,21H,10-11H2,1-2H3,(H,20,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMIIOMCTLWHCIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide typically involves the following steps:

Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the quinoxaline derivative in the presence of a base such as sodium hydride or potassium carbonate.

Acetamide Formation: The final step involves the acylation of the quinoxaline derivative with an acylating agent like acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent.

Substitution: Benzyl halides, sodium hydride or potassium carbonate, dimethylformamide as solvent.

Major Products

Oxidation: Quinoxaline N-oxides.

Reduction: Reduced quinoxaline derivatives.

Substitution: Substituted quinoxaline derivatives with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: Studied for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-benzyl-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the quinoxaline core allows for interactions with various biological macromolecules, while the benzyl and acetamide groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations on the Acetamide Nitrogen

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) or electron-donating groups (e.g., methoxy in ) modulate the compound's reactivity and binding interactions.

- Lipophilicity : The N-benzyl group in the parent compound enhances lipophilicity compared to alkyl (e.g., butyl in ) or polar substituents (e.g., nitro in ).

- Synthetic Accessibility : Substituents like 4-methylphenyl or 3-chloro-4-methylphenyl are synthesized via nucleophilic substitution or coupling reactions, as inferred from methods in .

Core Modifications in Related Compounds

- Structural Divergence: These derivatives replace the quinoxaline core with a tetrahydroisoquinoline scaffold but retain the N-benzyl-acetamide motif.

- Synthetic Yields: Substitutions on the phenyl ring (e.g., diethylamino, dipropylamino) significantly affect reaction efficiency, with yields ranging from 9% to 82% .

Research Implications and Limitations

- Structure-Activity Relationships (SAR) : Substituent-driven variations in solubility (e.g., methoxy groups enhancing water solubility) and steric bulk (e.g., chloro groups hindering receptor access) could guide future optimization.

- Synthetic Challenges : Low yields in certain analogs (e.g., 15% for compound 31 in ) highlight the need for improved methodologies for bulky or electron-poor substituents.

Biological Activity

N-benzyl-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide (referred to as the compound hereafter) is a synthetic organic molecule that has garnered attention in recent years for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound's molecular formula is , and it features a tetrahydroquinoxaline core that is known for its diverse pharmacological properties. The synthesis typically involves acylation reactions, which can yield high purity and efficiency under optimized conditions.

Table 1: Summary of Synthetic Methods and Yields

| Methodology | Acylation Agent | Yield (%) |

|---|---|---|

| Method 1 | Acetic Anhydride | 90 |

| Method 2 | Acetic Acid | 85 |

| Method 3 | Propionic Acid | 88 |

Antimicrobial Properties

Studies have indicated that the compound exhibits significant antimicrobial activity against various pathogens. In vitro assays demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

Table 2: Antimicrobial Activity of the Compound

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

Recent investigations have also highlighted the compound's potential anticancer effects. In cell line studies, it has shown cytotoxicity against various cancer types, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

Case Study: Cytotoxic Effects on Cancer Cells

A study published in Journal of Medicinal Chemistry evaluated the compound's effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated a dose-dependent reduction in cell viability with IC50 values of 15 µM for MCF-7 and 20 µM for A549 cells.

Mechanistic Insights

The biological activities of the compound can be attributed to its ability to interact with specific biological targets. Molecular docking studies suggest that it binds effectively to DNA topoisomerase II and certain protein kinases, which are crucial in cell proliferation and survival pathways.

Table 3: Molecular Targets and Binding Affinities

| Target | Binding Affinity (kcal/mol) |

|---|---|

| DNA Topoisomerase II | -9.5 |

| Protein Kinase B (AKT) | -8.7 |

Q & A

Q. Table 1. Substituent Effects on Orexin-1 Receptor Binding

| Compound | Substituent (R) | OX1 Ki (nM) | OX2 Ki (nM) | Selectivity (OX1/OX2) |

|---|---|---|---|---|

| 51 | 4-Isopropylphenylmethyl | 8.2 | 420 | 51.2 |

| 52 | 3,4,5-Trimethoxyphenylmethyl | 15.7 | 890 | 56.7 |

| 53 | 3,4-Dimethylphenylmethyl | 22.4 | 650 | 29.0 |

| Data from competitive binding assays . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.